molecular formula C8H8BF3O3 B1315364 4-Methoxy-2-(trifluoromethyl)phenylboronic acid CAS No. 313546-16-6

4-Methoxy-2-(trifluoromethyl)phenylboronic acid

Cat. No.: B1315364
CAS No.: 313546-16-6
M. Wt: 219.96 g/mol
InChI Key: ZBCRZEJNAADYKG-UHFFFAOYSA-N
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Description

4-Methoxy-2-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C8H8BF3O3. It is a white to almost white powder or crystalline solid. This compound is notable for its use in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Methoxy-2-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of pyrazine derivatives, which act as corticotropin-releasing factor-1 receptor antagonists . The compound also participates in C-H functionalization of quinones and the synthesis of phenyl-purine-carbonitrile derivatives, which are cathepsin S inhibitors . These interactions highlight the compound’s versatility and importance in biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s involvement in the synthesis of corticotropin-releasing factor-1 antagonists can impact stress response pathways in cells . Additionally, its role in synthesizing cathepsin S inhibitors suggests potential effects on cellular proteolysis and immune response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a reactant in various biochemical reactions, such as the Suzuki-Miyaura coupling, where it facilitates the formation of carbon-carbon bonds . The compound’s ability to participate in these reactions is due to its unique structure, which allows it to interact with palladium catalysts and other reactants effectively . These interactions can lead to enzyme inhibition or activation and changes in gene expression, depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard storage conditions, with a melting point of 168-172°C . Its stability can be affected by factors such as temperature and pH, which may lead to degradation over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including skin and eye irritation . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings to achieve the desired outcomes while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It participates in the synthesis of biologically active molecules, such as corticotropin-releasing factor-1 antagonists and cathepsin S inhibitors . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s role in these pathways underscores its importance in biochemical research and drug development.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can affect its activity and function, influencing the outcomes of biochemical reactions. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications These localization patterns can influence the compound’s interactions with biomolecules and its overall effectiveness in biochemical reactions

Preparation Methods

The synthesis of 4-Methoxy-2-(trifluoromethyl)phenylboronic acid typically involves the reaction of 4-methoxy-2-(trifluoromethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent the formation of unwanted by-products .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

4-Methoxy-2-(trifluoromethyl)phenylboronic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Properties

IUPAC Name

[4-methoxy-2-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O3/c1-15-5-2-3-7(9(13)14)6(4-5)8(10,11)12/h2-4,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCRZEJNAADYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00477733
Record name 4-Methoxy-2-(trifluoromethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313546-16-6
Record name 4-Methoxy-2-(trifluoromethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-2-(trifluoromethyl)phenylboronic Acid (contains varying amounts of Anhydride)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-bromo-3-trifluoromethylanisole (13 g, 50 mmol) in dry THF (110 mL) was treated with butyllithium solution (2.5 M in hexane, 24 mL, 60 mmol) during ca. 5 min at −78° C. under nitrogen. After 15 min, the solution was treated with triisopropyl borate (23 mL, 100 mmol) during ca. 5 min at −78° C. After a further 30 min, the cooling bath was removed and the reaction solution was warmed to 23° C. and left for 3.5 h. At this time, the resulting opaque mixture was concentrated in vacuo and the residue was treated with 1 N aqueous hydrogen chloride (110 mL, 110 mmol) and extracted with ethyl acetate (3×75 mL). The combined extracts were washed with water (2×100 mL) and brine (100 mL), dried (Na2SO4), and concentrated in vacuo to give the crude product as a tacky yellow solid (11 g) which was triturated overnight with hexane (100 mL). Vacuum filtration gave the title compound (7.9 g, 72%) as a white solid which was pure enough for further use.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
110 mL
Type
reactant
Reaction Step Three
Yield
72%

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